molecular formula C12H11NO2 B12306887 Methyl 3-methylisoquinoline-5-carboxylate

Methyl 3-methylisoquinoline-5-carboxylate

Cat. No.: B12306887
M. Wt: 201.22 g/mol
InChI Key: YBVZAXUFVAFLFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-methylisoquinoline-5-carboxylate (CAS: 85385-96-2) is a heterocyclic organic compound featuring an isoquinoline backbone substituted with a methyl group at position 3 and a carboxylate ester at position 3.

Properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

methyl 3-methylisoquinoline-5-carboxylate

InChI

InChI=1S/C12H11NO2/c1-8-6-11-9(7-13-8)4-3-5-10(11)12(14)15-2/h3-7H,1-2H3

InChI Key

YBVZAXUFVAFLFF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CC=C2C(=O)OC)C=N1

Origin of Product

United States

Preparation Methods

Kolbe Carboxylation and Suzuki-Miyaura Cross-Coupling Approach

The Kolbe-Schmitt carboxylation followed by transition metal-catalyzed cross-coupling offers a modular route to functionalized isoquinolines. In a seminal study, researchers synthesized ampullosine, a 3-methylisoquinoline alkaloid, starting from 3,5-dihydroxybenzoic acid (1 ). The sequence began with a Kolbe-type carboxylation to generate a diacid intermediate, which was subsequently esterified to form methyl 3,5-dihydroxybenzoate (2 ). Selective protection of one phenolic hydroxyl group via acetonide formation yielded 3 , leaving a single free phenol for triflation. The resulting triflate (4 ) underwent a Suzuki-Miyaura coupling with potassium E-propenyltrifluoroborate to install the methyl-bearing sidechain (5 ). Cyclization under microwave-assisted conditions closed the pyridine ring, yielding the 3-methylisoquinoline core (6 ). Final deprotection and esterification provided ampullosine, demonstrating a 50% overall yield across eight steps.

While this method was optimized for ampullosine, adapting it for methyl 3-methylisoquinoline-5-carboxylate would require:

  • Replacing the propenyltrifluoroborate with a methylboron reagent to directly introduce the C3 methyl group.
  • Modifying esterification conditions to retain the C5 carboxylate.

Key challenges include regioselective triflation and avoiding over-reduction during cyclization. The use of palladium catalysts (e.g., Pd(PPh₃)₄) and optimized ligand systems could improve coupling efficiency for methyl group installation.

Bromination and Carbonyl Insertion Methodology

A Chinese patent (CN112142661B) outlines a two-step synthesis for methyl 3-aminoquinoline-5-carboxylate, which can be extrapolated to the methylated analog. The protocol involves:

  • Bromination : Treating 3-methylquinoline (7 ) with bromine in sulfuric acid at 0°C to yield 3-methyl-5-bromoquinoline (8 ). Silver sulfate catalyzes regioselective bromination at the C5 position.
  • Carbonyl insertion : Subjecting 8 to carbon monoxide (0.8 MPa) in methanol and N,N-dimethylformamide (DMF) with palladium chloride and triethylamine at 75°C for 6 hours. This carbonylative coupling inserts a methoxycarbonyl group at C5, producing this compound (9 ) in 81% yield.

Critical parameters :

  • Bromination requires strict temperature control (0°C) to minimize polybromination.
  • Palladium catalyst loading (1.2 wt%) ensures efficient CO insertion without side reactions.
  • DMF enhances solubility of intermediates, preventing catalyst poisoning.

This method’s advantages include short reaction steps and scalability. However, handling high-pressure CO and palladium waste streams poses industrial challenges.

Cyclization of Aryl Ketones with β-Amino Crotonate Esters

A cyclocondensation strategy was employed to synthesize dihydroisoquinoline derivatives, as reported in Molecules. Reacting 3-methyl-2,5-dihydroxyacetophenone (10 ) with methyl 3-aminocrotonate (11 ) in acetic acid generated the dihydroisoquinoline intermediate (12 ). Oxidation with m-chloroperoxybenzoic acid (MCPBA) aromatized the ring, yielding this compound (9 ) in 71% yield.

Optimization insights :

  • Microwave irradiation (160°C, 45 minutes) accelerated cyclization versus conventional heating.
  • Electron-donating groups on the aryl ketone enhance cyclization rates by stabilizing partial positive charges during ring closure.

This method offers a one-pot route but requires stoichiometric oxidants, complicating purification.

Comparative Analysis of Synthetic Routes

Method Steps Yield (%) Key Advantages Limitations
Kolbe-Suzuki 8 50 High regioselectivity Multi-step, costly catalysts
Bromination-CO Insertion 2 81 Scalable, short route High-pressure CO, Pd waste
Cyclization-Oxidation 2 71 One-pot cyclization Requires stoichiometric oxidants

Reaction Conditions :

  • Temperature : Bromination (0°C) vs. cyclization (160°C).
  • Catalysts : Pd-based systems dominate cross-coupling and carbonyl insertion.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methylisoquinoline-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Methyl 3-methylisoquinoline-5-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-methylisoquinoline-5-carboxylate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Methyl 3-aminoquinoline-5-carboxylate (CAS: 1956382-58-3)
  • Structure: Replaces the 3-methyl group with an amino (-NH₂) group on a quinoline backbone.
  • Molecular Formula : C₁₁H₁₀N₂O₂ (MW: 202.21).
  • Key Differences: The amino group enhances nucleophilic reactivity, making it suitable for coupling reactions, unlike the methyl group in the target compound. Synthesis routes emphasize palladium-catalyzed cross-coupling, highlighting divergent synthetic strategies .
3-Methylisoxazole-5-carboxylic Acid Derivatives
  • Examples :
    • 3-Methylisoxazole-5-carboxylic acid (CAS: 4857-42-5, MW: 127.09).
    • 5-Methylisoxazole-3-carboxylic acid (CAS: 3405-77-4, mp: 168–170°C).
  • Key Differences: Isoxazole rings differ from isoquinoline in aromaticity and electron distribution. The ester derivatives (e.g., methyl esters) exhibit lower molecular weights and distinct solubility profiles. Positional isomerism (3- vs. 5-substitution) affects melting points and reactivity .
Methyl-3-hydroxyisothiazole-5-carboxylate (CAS: 100241-89-2)
  • Structure : Features an isothiazole ring with a hydroxyl group at position 3.
  • Reactivity : The hydroxyl group enables ring-opening or substitution reactions, unlike the inert methyl group in the target compound. This compound serves as a precursor in heterocyclic synthesis .
Methyl 5-amino-1-benzothiophene-2-carboxylate (CAS: 20532-28-9)
  • Structure: Benzothiophene core with a 5-amino and 2-carboxylate substituent.
  • Molecular Formula: C₁₀H₉NO₂S (MW: 223.25).
  • Key Differences: The sulfur-containing benzothiophene ring alters electronic properties compared to isoquinoline. The 2-carboxylate position may influence binding affinity in biological systems .

Physical and Chemical Properties

Compound CAS Number Molecular Weight Key Properties
Methyl 3-methylisoquinoline-5-carboxylate 85385-96-2 Not reported Likely moderate solubility in polar solvents due to ester group .
5-Methylisoxazole-3-carboxylic acid 3405-77-4 127.09 mp 168–170°C; higher crystallinity due to planar isoxazole ring .
Methyl 3-aminoquinoline-5-carboxylate 1956382-58-3 202.21 Enhanced solubility in acidic conditions via protonation of -NH₂ .

Biological Activity

Methyl 3-methylisoquinoline-5-carboxylate is a compound of significant interest in medicinal chemistry and biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by an isoquinoline structure with a methyl group at the 3-position and a carboxylate moiety at the 5-position. The synthesis typically involves the reaction of 3-methylisoquinoline with methyl chloroformate in the presence of a base like triethylamine, followed by purification techniques such as recrystallization or column chromatography.

The biological activity of this compound is attributed to its interaction with various molecular targets. The ester group can undergo hydrolysis, yielding the corresponding carboxylic acid, which may interact with enzymes or receptors within biological systems. The isoquinoline ring facilitates binding to multiple biological targets, influencing cellular pathways and biochemical processes.

Pharmacological Properties

Research indicates that this compound exhibits a range of pharmacological properties:

  • Anticancer Activity : Methyl isoquinoline derivatives have shown promising results in inhibiting cancer cell proliferation. For instance, studies demonstrate that related compounds can induce apoptosis in cancer cell lines, such as gastric adenocarcinoma cells, with IC50 values ranging from 5.1 μM to 7.6 μM .
  • Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on various enzymes, including thymidine phosphorylase. In one study, isoquinoline derivatives exhibited IC50 values between 1.10 μM and 54.60 μM against this enzyme, indicating potential therapeutic applications in conditions associated with enzyme overexpression .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the isoquinoline ring or substituents can significantly influence its pharmacological profile:

CompoundModificationIC50 (µM)Biological Activity
1No modification38.68 ± 1.12Positive control for thymidine phosphorylase
2Methoxy at positions 2,3,447.30 ± 1.20Enhanced enzyme inhibition
3Hydroxyl at position 34.60 ± 0.10Superior inhibitory activity

This table illustrates how specific modifications can enhance or diminish biological activity, emphasizing the importance of careful design in drug development.

Case Studies

Several studies have investigated the biological activities of methyl isoquinoline derivatives:

  • Anticancer Studies : A study explored the effects of various isoquinoline derivatives on gastric cancer cell lines, revealing that certain modifications led to significant reductions in cell viability and increased apoptosis markers .
  • Enzyme Inhibition : Another investigation focused on the inhibition of thymidine phosphorylase by isoquinoline derivatives, demonstrating that structural variations could lead to improved inhibitory potency against this enzyme associated with tumor growth .
  • Antitubercular Activity : Research on related compounds indicated that methyl substitutions on the isoquinoline ring could affect both enzyme inhibition and whole-cell activity against Mycobacterium tuberculosis, suggesting avenues for developing new antitubercular agents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.